
(E)-2-(Acetylmethylene)oxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(Acetylmethylene)oxazolidine, also known as AMOZ, is a chemical compound that belongs to the oxazolidinone class of antibiotics. It is a synthetic compound that has been developed as a potential alternative to other antibiotics due to its unique structure and mechanism of action.
Mecanismo De Acción
The mechanism of action of (E)-2-(Acetylmethylene)oxazolidine involves inhibition of bacterial protein synthesis by binding to the bacterial ribosome. Specifically, this compound binds to the 50S subunit of the ribosome, preventing the formation of the initiation complex required for protein synthesis. This results in the inhibition of bacterial growth and ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is generally well-tolerated in animals. It is rapidly absorbed and distributed throughout the body, with high concentrations found in the liver and kidneys. This compound has been reported to have a half-life of approximately 3 hours in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (E)-2-(Acetylmethylene)oxazolidine is its broad-spectrum activity against a wide range of bacteria and fungi. It has also been shown to have minimal toxicity and is generally well-tolerated in animals. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain situations.
Direcciones Futuras
There are several potential future directions for research on (E)-2-(Acetylmethylene)oxazolidine. One area of interest is the development of new formulations that improve solubility and bioavailability. Another area of interest is the investigation of this compound's potential application in the treatment of biofilm-related infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for the development of resistance.
Métodos De Síntesis
The synthesis of (E)-2-(Acetylmethylene)oxazolidine involves the reaction of a ketone with an amine to form an imine intermediate, which is then reduced to form the oxazolidinone ring. The resulting compound is this compound. This process is typically carried out using various solvents and reagents under controlled conditions.
Aplicaciones Científicas De Investigación
(E)-2-(Acetylmethylene)oxazolidine has been extensively studied for its potential application in the field of medicine. It has been found to exhibit antibacterial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). In addition, this compound has also been shown to have antifungal activity against certain species of fungi.
Propiedades
Número CAS |
121373-71-5 |
|---|---|
Fórmula molecular |
C6H9NO2 |
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
(1E)-1-(1,3-oxazolidin-2-ylidene)propan-2-one |
InChI |
InChI=1S/C6H9NO2/c1-5(8)4-6-7-2-3-9-6/h4,7H,2-3H2,1H3/b6-4+ |
Clave InChI |
XNLGAAHYXCUCSF-GQCTYLIASA-N |
SMILES isomérico |
CC(=O)/C=C/1\NCCO1 |
SMILES |
CC(=O)C=C1NCCO1 |
SMILES canónico |
CC(=O)C=C1NCCO1 |
Sinónimos |
2-Propanone, 1-(2-oxazolidinylidene)-, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




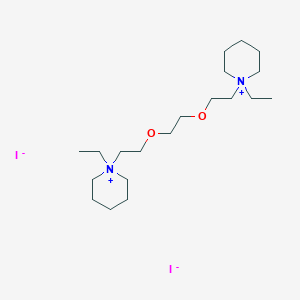
![5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one](/img/structure/B37933.png)
![7-[4-(Diethylamino)-2-methylphenyl]-7-(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-5-one](/img/structure/B37937.png)

![2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B37940.png)
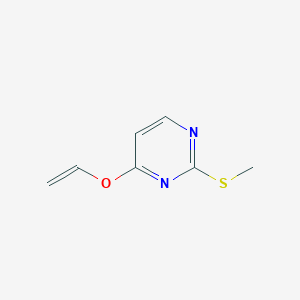
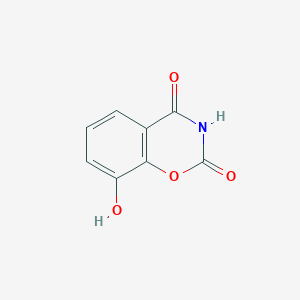
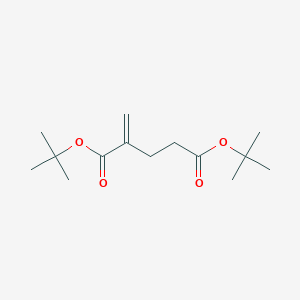

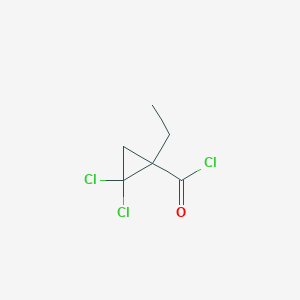
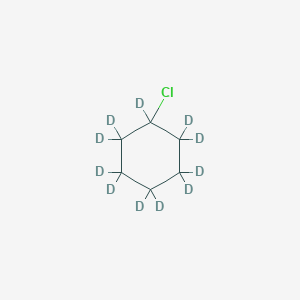

![Methyl 4-(methyl[4-(1-pyrrolidinyl)-2-butynyl]amino)-4-oxobutanoate](/img/structure/B37959.png)